(R)-N-Benzylpyrrolidin-3-amine 2HCl

Histamine H3 receptor antagonism CNS drug discovery Chiral pharmacology

Specify (R)-N-benzylpyrrolidin-3-amine 2HCl to ensure stereochemical fidelity in your drug discovery programs. This single-enantiomer dihydrochloride salt eliminates the documented chiral separation challenges of 3-aminopyrrolidine isomers. Its defined (R)-configuration is critical for target engagement—racemic or (S)-enantiomer substitution leads to potency loss and false-negative SAR. Supplied as a stable salt for reliable handling in medicinal chemistry and process R&D. Inquire now for bulk pricing and secure your chiral integrity.

Molecular Formula C11H18Cl2N2
Molecular Weight 249.18 g/mol
Cat. No. B8715229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Benzylpyrrolidin-3-amine 2HCl
Molecular FormulaC11H18Cl2N2
Molecular Weight249.18 g/mol
Structural Identifiers
SMILESC1CNCC1NCC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11;;/h1-5,11-13H,6-9H2;2*1H/t11-;;/m1../s1
InChIKeyDNQLGIHOISKLOE-NVJADKKVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Benzylpyrrolidin-3-amine 2HCl: Chiral Pyrrolidine Intermediate for Pharmaceutical R&D and Asymmetric Synthesis


(R)-N-Benzylpyrrolidin-3-amine 2HCl (CAS: 954214-45-0; molecular formula: C₁₁H₁₈Cl₂N₂; MW: 249.18 g/mol) is a chiral 3-aminopyrrolidine derivative supplied as the dihydrochloride salt . The compound features an (R)-configured stereocenter at the pyrrolidine 3-position bearing a primary amine, with an N-benzyl substituent on the ring nitrogen. This core scaffold serves as a versatile chiral building block and key pharmacophoric element in multiple classes of bioactive molecules, including dipeptidyl peptidase IV (DPP-4) inhibitors, CGRP receptor antagonists, CXCR4 antagonists, and Akt kinase inhibitors [1]. The dihydrochloride salt form provides enhanced aqueous solubility and long-term storage stability compared to the free base, facilitating reproducible handling in both medicinal chemistry campaigns and process development workflows .

Why (R)-N-Benzylpyrrolidin-3-amine 2HCl Cannot Be Replaced by Racemates or Positional Isomers


Procurement of racemic 1-benzyl-3-aminopyrrolidine or the (S)-enantiomer in place of the specified (R)-configuration introduces substantial and often irreversible risks to downstream experimental outcomes. The 3-aminopyrrolidine scaffold presents both chiral and positional isomerism challenges; chiral separation of R/S-I/N-Boc-3-aminopyrrolidine isomers via conventional chromatographic methods has been documented as consistently difficult due to their nearly identical physicochemical properties . In biological systems, enantiomeric pairs of 3-aminopyrrolidine derivatives demonstrate striking differences in receptor binding affinity and functional activity—for example, D-(R)-2-amino-N-(3,4-methylenedioxyphenyl)succinimide hydrochloride versus its L-(S) counterpart exhibits fundamentally distinct anti-Parkinsonian and antipsychotic profiles [1]. Furthermore, N-substituted pyrrolidine derivatives employed as DPP-4 inhibitors show strict stereochemical requirements for target engagement, with even minor alterations in the 3-position amine configuration or N-benzyl substitution pattern resulting in orders-of-magnitude changes in potency [2]. Substitution with the incorrect stereoisomer or regioisomer may yield false-negative SAR interpretations, irreproducible biological data, or failed asymmetric catalytic transformations, ultimately invalidating entire research campaigns.

(R)-N-Benzylpyrrolidin-3-amine 2HCl: Quantitative Differentiation Evidence for Procurement Decisions


Enantiomer-Dependent Histamine H3 Receptor Affinity: (R)-Configured N-Benzylpyrrolidin-3-amine as the Higher-Affinity Isomer

Comparative evaluation of (R)- and (S)-N-benzylpyrrolidin-3-amine enantiomers in histamine H3 receptor binding assays reveals a stereospecific affinity advantage for the (R)-configuration. This stereochemical discrimination stems from the optimal spatial alignment of the (R)-enantiomer's N-benzyl and 3-amine substituents within the receptor's hydrophobic binding pocket [1]. The (S)-enantiomer exhibits measurably lower affinity due to suboptimal steric accommodation.

Histamine H3 receptor antagonism CNS drug discovery Chiral pharmacology

CGRP Receptor Antagonist Activity: N-Benzylpyrrolidin-3-amine as a Privileged Scaffold for Subnanomolar Antagonism

The N-benzylpyrrolidin-3-amine scaffold serves as a critical pharmacophoric element in multiple high-affinity CGRP receptor antagonists. Compounds incorporating this core structure achieve subnanomolar to low-nanomolar binding affinities and functional antagonism. Representative compounds BDBM50576175 (CHEMBL4859941) demonstrates Ki = 0.0140 nM in displacement of [¹²⁵I]CGRP from human CGRP receptor in SK-N-MC cells, with functional IC₅₀ = 0.0900 nM for inhibition of CGRP-stimulated cAMP production [1]. Another series yields Ki = 0.0210 nM for [¹²⁵I]-hCGRP displacement from HEK293-expressed human CGRP receptor [2].

CGRP receptor antagonism Migraine therapeutics G-protein coupled receptors

Akt3 Degradation Induction: N-Benzylpyrrolidin-3-amine Derivatives as Targeted Protein Degraders

Derivatives of the N-benzylpyrrolidin-3-amine scaffold have been developed as Akt3-targeting protein degraders rather than simple ATP-competitive inhibitors. This degradation-based mechanism—achieved by conjugating the 3-aminopyrrolidine core to E3 ligase-recruiting moieties—represents a fundamentally different pharmacological strategy that may overcome resistance mechanisms associated with traditional kinase inhibitors [1].

Akt kinase inhibition Targeted protein degradation Oncology

Biocatalytic Enantioselective Hydroxylation: (R)-N-Benzyl-3-hydroxypyrrolidine Synthesis with Engineered P450pyr

N-Benzyl pyrrolidine serves as the substrate for P450pyr monooxygenase-catalyzed enantioselective hydroxylation to yield (R)- and (S)-N-benzyl-3-hydroxypyrrolidines—direct synthetic precursors to (R)-N-benzylpyrrolidin-3-amine via subsequent amination. Wild-type P450pyr and its engineered mutants exhibit tunable enantioselectivity [1]. The wild-type enzyme produces both enantiomers with moderate selectivity, whereas directed evolution yields mutant 1AF4A achieving 83% ee for the (R)-product and mutant 11BB12 achieving 65% ee for the (S)-product [1].

Biocatalysis Chiral pharmaceutical intermediates Enzyme engineering

DPP-4 Inhibitor Scaffold: 3-Aminopyrrolidine as Essential Pharmacophore in Clinical Candidates

The 3-aminopyrrolidine moiety, including the N-benzyl-protected variant, constitutes a core structural element in multiple classes of dipeptidyl peptidase IV (DPP-4) inhibitors [1]. In the development of DPP-4 inhibitors, the 3-amino group of the pyrrolidine serves as the critical warhead that interacts with the enzyme's catalytic serine residue, while the N-substituent (including benzyl) modulates potency, selectivity, and pharmacokinetic properties. Patent literature from Hoffmann-La Roche explicitly defines N-substituted pyrrolidine derivatives of formula (I)—encompassing (R)-N-benzylpyrrolidin-3-amine substructures—as therapeutically useful DPP-4 inhibitors [1].

DPP-4 inhibition Type 2 diabetes Incretin therapeutics

CXCR4 Antagonist Scaffold: N-Benzylpyrrolidin-3-amine as Core Motif with Nanomolar Antagonism

The N-benzylpyrrolidin-3-amine scaffold is employed in the design of CXCR4 antagonists, with optimized derivatives achieving nanomolar binding affinities to the chemokine receptor [1]. Structural optimization of pyrrolidine-based CXCR4 antagonists has yielded compounds with IC₅₀ values as low as 54 nM against the CXCR4 receptor, representing a significant advancement from early leads with micromolar affinity [1]. The binding affinity distribution for N-benzylpyrrolidine-derived CXCR4 ligands spans a pKi range of 4.75 to 6.77, corresponding to Ki values from approximately 17.8 μM down to 170 nM [2].

CXCR4 antagonism Cancer metastasis HIV entry inhibition

(R)-N-Benzylpyrrolidin-3-amine 2HCl: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: CGRP Receptor Antagonist Lead Optimization

For migraine and neurovascular drug discovery programs, (R)-N-benzylpyrrolidin-3-amine 2HCl serves as the chiral amine building block for constructing subnanomolar CGRP receptor antagonists. Based on documented scaffold performance achieving Ki = 0.0140–0.0210 nM and functional IC₅₀ = 0.0900 nM in human receptor assays [1], this intermediate enables SAR exploration around the N-benzyl and 3-amino substitution vectors. Procurement of the defined (R)-stereoisomer ensures that affinity gains attributed to downstream structural modifications are not confounded by stereochemical ambiguity.

Chemical Biology: Akt3-Targeted PROTAC Development

In targeted protein degradation research for oncology applications, (R)-N-benzylpyrrolidin-3-amine 2HCl provides the 3-aminopyrrolidine handle for conjugation to E3 ligase ligands. Documented Akt3 degraders built from this scaffold achieve EC₅₀ = 120 nM for protein elimination in NCI-H1975 non-small cell lung cancer cells [2]. The dihydrochloride salt form facilitates aqueous coupling chemistry and simplifies purification relative to free base intermediates, reducing technical barriers to PROTAC library synthesis.

Process Chemistry: Biocatalytic Route Development for Chiral Amine Synthesis

For industrial process development teams, (R)-N-benzylpyrrolidin-3-amine 2HCl represents the target endpoint of an engineered biocatalytic pathway. The established P450pyr monooxygenase system hydroxylates N-benzyl pyrrolidine with tunable enantioselectivity, achieving 83% ee for the (R)-configured product using mutant 1AF4A [3]. This biocatalytic approach offers a sustainable alternative to stoichiometric chiral auxiliaries or classical resolution, with demonstrated scalability in recombinant E. coli whole-cell systems and potential for further enzyme engineering to reach pharmaceutical-grade enantiopurity (>99% ee).

Analytical Chemistry: Chiral Reference Standard for Isomer Discrimination

Given the documented challenges in separating R/S and positional isomers of 3-aminopyrrolidine derivatives via conventional chromatographic methods , (R)-N-benzylpyrrolidin-3-amine 2HCl serves as a defined chiral reference standard for analytical method development. Its use as a pure stereochemical benchmark enables calibration of chiral HPLC, SFC, or ion mobility spectrometry workflows designed to quantify enantiomeric purity in synthetic intermediates and final APIs. The dihydrochloride salt's enhanced stability under ambient storage conditions makes it suitable for long-term reference standard use in QC/QA laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-N-Benzylpyrrolidin-3-amine 2HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.